molecular formula C17H13Cl2NO4 B611886 YK-4-279 CAS No. 1037184-44-3

YK-4-279

カタログ番号: B611886
CAS番号: 1037184-44-3
分子量: 366.2 g/mol
InChIキー: HLXSCTYHLQHQDJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

YK 4-279は、小児骨腫瘍の一種であるユーイング肉腫に関与するRNAヘリカーゼAとEWS-FLI1融合タンパク質の相互作用を標的とする低分子阻害剤です . この化合物は、さまざまな癌モデルにおける腫瘍増殖と転移を阻害する能力において、前臨床試験で有望な結果を示しています .

2. 製法

YK 4-279の合成には、インドールコア構造の調製から始まるいくつかのステップが含まれます。合成経路には通常、以下が含まれます。

YK 4-279の工業生産方法は広く文書化されていませんが、大規模生産のための合成経路の最適化、効率的な触媒の使用、収率と純度を最大化するための反応条件などが含まれる可能性があります。

3. 化学反応の分析

YK 4-279は、いくつかの種類の化学反応を起こします。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、置換反応のための求核剤が含まれます。これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。

準備方法

Synthetic Routes to YK-4-279

The synthesis of this compound (C₁₇H₁₃Cl₂NO₄) follows a modular approach centered on aldol condensation and isatin intermediate formation. Key steps include:

Isatin Intermediate Synthesis

The core isatin scaffold is synthesized via a Sandmeyer reaction. Substituted anilines (e.g., 4,7-dichloroaniline) react with chloral hydrate and hydroxylamine hydrochloride in aqueous sodium sulfate to form isonitrosoacetanilide intermediates . Subsequent cyclization under concentrated sulfuric acid yields 4,7-dichloroisatin (5a–e), a critical precursor, with reported yields of 55–90% . Temperature control at 55°C is essential for optimizing yields in halogenated derivatives .

Aldol Condensation

The aldol reaction between 4,7-dichloroisatin and substituted acetophenones (e.g., 4-methoxyacetophenone) forms the this compound backbone. Conducted in methanol with catalytic diethylamine, this step achieves near-quantitative yields (90–100%) . The reaction proceeds via enolate formation, followed by nucleophilic attack on the isatin carbonyl, yielding a β-hydroxy ketone intermediate. Dehydration under acidic conditions generates the α,β-unsaturated ketone, though studies confirm the final product retains the Z-configuration, critical for bioactivity .

Table 1: Representative Aldol Reaction Yields

Acetophenone SubstituentYield (%)
4-Methoxy98
4-Chloro95
4-Fluoro92

Chiral Resolution of Racemic this compound

This compound contains a chiral center at the aldol adduct carbon, necessitating enantiomeric separation to isolate the bioactive (S)-enantiomer.

Preparative High-Performance Liquid Chromatography (HPLC)

Racemic this compound is resolved using chiral stationary phases. Analytical HPLC with a Chiralpak AD-H column (250 mm × 4.6 mm, 5 μm) under normal-phase conditions (hexane:isopropanol:diethylamine, 90:10:0.1) separates enantiomers at retention times of 8.2 min (R) and 20.0 min (S) . Scaling to preparative columns (250 mm × 77 mm) achieves >99% enantiomeric excess (ee) for both enantiomers .

Enantiomer-Specific Bioactivity

The (S)-enantiomer demonstrates superior efficacy in disrupting EWS-FLI1/RHA binding (IC₅₀ = 0.28–0.34 μM vs. 16.3–25.98 μM for (R)-YK-4-279) . Caspase-3 activation assays in Ewing sarcoma cells show 5–20-fold increases with (S)-YK-4-279, compared to minimal activity for the (R)-form .

Analytical Characterization

Structural Confirmation

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) validate this compound’s structure. Key NMR signals include:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.35 (s, 1H, NH), 7.85 (d, J = 8.8 Hz, 2H, ArH), 6.95 (d, J = 8.8 Hz, 2H, ArH), 6.82 (s, 1H, =CH), 3.82 (s, 3H, OCH₃) .

  • HRMS: [M+H]⁺ calculated for C₁₇H₁₃Cl₂NO₄: 366.0198; found: 366.0195 .

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms chemical purity ≥99%, with UV detection at 254 nm . Chiral HPLC further verifies enantiomeric purity post-resolution .

Scale-Up and Formulation Considerations

Osmotic Mini-Pump Delivery

For preclinical studies, this compound is administered via Alzet osmotic mini-pumps to maintain steady plasma concentrations (1.6–8 mg/kg) . This method avoids peak-trough fluctuations associated with bolus dosing and ensures continuous exposure in murine models .

Synthetic Challenges and Optimizations

Byproduct Mitigation

Early synthetic routes suffered from dehydration side products (e.g., compound 10 in Scheme 2 of ). Acid catalysis (H₂SO₄) was minimized to suppress elimination, preserving the β-hydroxy ketone intermediate .

Solvent Optimization

Methanol proved superior to ethanol or THF in aldol reactions, enhancing reaction rates and yields . Polar aprotic solvents like DMF led to increased racemization and were avoided .

化学反応の分析

YK 4-279 undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

Ewing's Sarcoma

YK-4-279 has been extensively studied for its effectiveness against Ewing's sarcoma. In vitro studies demonstrated that this compound significantly inhibits EWS-FLI1-driven transcriptional activity, leading to reduced cell proliferation and increased apoptosis in Ewing's sarcoma cell lines. In vivo experiments using xenograft mouse models showed that treatment with this compound resulted in decreased tumor size and improved survival rates without significant toxicity to normal tissues .

Prostate Cancer

Research indicates that this compound effectively inhibits the activity of ERG and ETV1 transcription factors in prostate cancer cells. In vitro assays revealed that treatment with this compound led to a decrease in the expression of genes associated with tumor invasion and metastasis, such as PLAU and MMP-13. Furthermore, xenograft studies showed that this compound treatment reduced both primary tumor growth and metastatic spread to the lungs in mouse models of prostate cancer .

Thyroid Cancer

Recent studies have also explored the potential of this compound in treating thyroid cancers. The compound was found to suppress TERT expression, a key factor in thyroid cancer progression, independent of TERT promoter mutations. This suppression correlated with reduced tumor growth and induced apoptosis in xenograft models, suggesting a broader application for this compound in targeting various malignancies .

Table: Summary of Case Studies Involving this compound

Study Cancer Type Findings Model Used
Rahim et al. (2011)Prostate CancerInhibition of ERG/ETV1 activity; reduced motility/invasionXenograft Mouse Model
Uren et al. (2014)Prostate CancerDecreased tumor growth & metastasis; well-tolerated long-termXenograft Mouse Model
Kauffman et al. (2020)Ewing's SarcomaSignificant reduction in tumor size; improved survivalXenograft Mouse Model
Frontiers (2021)Thyroid CancerSuppressed TERT expression; anti-tumor activity observedXenograft Mouse Model

生物活性

YK-4-279 is a small molecule inhibitor primarily targeting ETS transcription factors, particularly EWS-FLI1, ERG, and ETV1. It has been studied for its potential therapeutic effects in various malignancies, including Ewing's sarcoma, prostate cancer, thyroid cancer, and melanoma. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in preclinical models, and implications for clinical use.

ETS Inhibition
this compound functions by disrupting the interaction between ETS transcription factors and their target genes. Specifically, it inhibits EWS-FLI1 in Ewing's sarcoma by restoring RNA helicase activity and blocking the interaction with splicing machinery . This inhibition leads to reduced expression of ETS target genes involved in tumor growth and survival.

Gene Expression Modulation
Research indicates that this compound significantly decreases the expression of genes such as MMP7 and GLYATL2 in prostate cancer models, without affecting the overall levels of ETV1 . This selective inhibition suggests a targeted approach to modulating oncogenic signaling pathways.

Ewing's Sarcoma

In a study involving transgenic mouse models with EWS-FLI1-induced leukemia, this compound treatment resulted in:

  • Significant reduction in white blood cell counts.
  • Decreased splenomegaly and hepatomegaly.
  • Improved overall survival rates compared to control groups .

Prostate Cancer

In prostate cancer xenograft models, this compound demonstrated:

  • Inhibition of tumor growth and metastasis.
  • Reduction in cell motility and invasion in vitro.
  • Decreased expression of several ERG target genes leading to diminished extracellular matrix breakdown .

Thyroid Cancer

This compound has shown promise in thyroid cancer by:

  • Suppressing TERT expression , which is crucial for tumor growth.
  • Inducing apoptosis and inhibiting tumor growth in xenograft models independent of TERT promoter mutations .

Melanoma

In melanoma models, this compound:

  • Blocked the progression of invasive melanoma without affecting tumor initiation.
  • Demonstrated a significant delay in disease progression when administered during lesion formation .

Data Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Cancer Type Effect Observed Mechanism Reference
Ewing's SarcomaReduced WBC count, improved survivalInhibition of EWS-FLI1
Prostate CancerInhibited tumor growth and metastasisTargeting ERG/ETV1 gene expression
Thyroid CancerSuppressed TERT expression, induced apoptosisDirect inhibition of TERT transcription
MelanomaBlocked progression of invasive melanomaInterference with ETS-PAX3 interactions

Safety Profile

In vivo studies have indicated that this compound does not exhibit overt toxicity to major organs such as the liver, spleen, or bone marrow . This safety profile enhances its potential as a therapeutic agent for treating ETS-driven malignancies.

Q & A

Basic Research Questions

Q. What are the primary molecular targets of YK-4-279 in cancer research?

this compound primarily targets oncogenic ETS transcription factors, including EWS-FLI1 (Ewing sarcoma), ERG, and ETV1 (prostate cancer). It disrupts protein-protein interactions critical for transcriptional activity, such as EWS-FLI1 binding to RNA Helicase A (RHA) or DDX5 . Methodological validation involves luciferase reporter assays to measure transcriptional inhibition and surface plasmon resonance to confirm binding interactions .

Q. What in vitro assays are commonly used to evaluate this compound’s efficacy?

Key assays include:

  • Caspase-3 activation assays to quantify apoptosis induction (e.g., dose-dependent increases in caspase-3 activity at 1–10 μM in TC32 Ewing sarcoma cells) .
  • Scratch assays and HUVEC invasion assays to assess motility and metastatic potential reduction in prostate cancer models (e.g., LNCaP and VCaP cells) .
  • IC50 determination via cell viability assays (e.g., IC50 = 0.5 μM in EWS-FLI1-positive A673 cells vs. >10 μM in shRNA-mediated EWS-FLI1 knockdown cells) .

Q. What evidence supports this compound’s role in inhibiting cancer metastasis?

this compound reduces invasion in prostate cancer models by 60–80% in HUVEC assays and suppresses metastasis in xenograft models. siRNA knockdown of ERG in VCaP cells abolishes drug responsiveness, confirming target specificity .

Advanced Research Questions

Q. How do researchers determine the specificity of this compound for EWS-FLI1-positive vs. negative cells?

Specificity is validated through:

  • Comparative IC50 profiling : EWS-FLI1-positive cells (IC50 = 0.5–1 μM) vs. HEK293 non-transformed cells (IC50 > 10 μM) .
  • Genetic knockdown : shRNA-mediated reduction of EWS-FLI1 or RHA increases IC50 by 10-fold, confirming dependency on target expression .
  • Off-target toxicity screening : Normal liver/spleen cells show minimal apoptosis, and serum liver enzymes remain unaffected in murine models .

Q. How can contradictory data on this compound’s efficacy across cancer models be resolved?

Contradictions (e.g., differential effects in MYCN-amplified vs. non-amplified neuroblastoma cells) are addressed by:

  • Multi-model validation : Testing in diverse cell lines (e.g., ESFT, prostate, melanoma) and transgenic mice .
  • Pathway enrichment analysis : RNA-seq or GO analysis identifies conserved mechanisms (e.g., DNA replication suppression in thyroid cancer) .
  • Dose-response correlation : Higher concentrations (10 μM) are required for non-ETS-driven cancers, suggesting context-dependent thresholds .

Q. What methodological considerations are critical for assessing this compound’s enantiomer-specific activity?

The S-enantiomer shows superior FLI1 inhibition (3-fold higher efficacy at 10 μM vs. R-enantiomer) in concentration-response assays. Researchers must:

  • Use chiral separation techniques (e.g., HPLC) to ensure enantiopurity.
  • Validate target engagement via fluorescence polarization assays to rule out allosteric effects .

Q. How is this compound’s therapeutic window optimized in preclinical models?

Optimization involves:

  • Dose titration : Starting with in vitro IC50 values (0.5–1 μM) and scaling to in vivo doses (e.g., 10 mg/kg in transgenic leukemia models) .
  • Toxicity monitoring : Tracking red blood cell counts, liver enzymes, and body weight in murine studies .
  • Combination therapy testing : Synergy with doxorubicin in neuroblastoma models reduces required doses by 50% .

Q. What advanced techniques validate this compound’s disruption of protein-protein interactions?

  • Surface plasmon resonance (SPR) : Measures direct displacement of E9R peptide from EWS-FLI1 (KD = 120 nM) .
  • Fluorescence polarization : Quantifies competitive binding between this compound and RHA-derived peptides .
  • Functional rescue experiments : Restoring RHA expression reverses this compound’s anti-invasive effects in prostate cancer models .

特性

IUPAC Name

4,7-dichloro-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2NO4/c1-24-10-4-2-9(3-5-10)13(21)8-17(23)14-11(18)6-7-12(19)15(14)20-16(17)22/h2-7,23H,8H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLXSCTYHLQHQDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3NC2=O)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80660065
Record name 4,7-Dichloro-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1037184-44-3
Record name 4,7-Dichloro-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,7-Dichloro-3-hydroxy-3-(2-(4-methoxyphenyl)-2-oxoethyl)indolin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。